![molecular formula C10H9N5 B2860412 5-amino-1-(2-aminophenyl)-1H-pyrazole-4-carbonitrile CAS No. 87138-51-0](/img/structure/B2860412.png)
5-amino-1-(2-aminophenyl)-1H-pyrazole-4-carbonitrile
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Overview
Description
5-amino-1-(2-aminophenyl)-1H-pyrazole-4-carbonitrile, also known as 5-APPC, is a compound that has been studied for its potential applications in several scientific fields. 5-APPC is a nitrogen-containing heterocyclic compound that can exist in both the crystalline and amorphous forms. It has been studied for its potential applications in the fields of organic synthesis, medicinal chemistry, and materials science.
Scientific Research Applications
Antimicrobial Activity
Research has demonstrated the utility of compounds derived from 5-amino-1H-pyrazole-4-carbonitrile in antimicrobial applications. A study by Puthran et al. (2019) showed that novel Schiff bases synthesized using 1,3-disubstituted pyrazole-4-carboxaldehyde derivatives, related to 5-amino-1H-pyrazole-4-carbonitrile, exhibited excellent in vitro antimicrobial activity. This highlights the potential of these compounds in developing new antimicrobial agents.
Synthesis Methods
Significant research has focused on developing efficient synthesis methods for 5-amino-1H-pyrazole-4-carbonitrile derivatives. Poonam and Singh (2019) developed a novel, facile, one-pot multicomponent protocol for synthesizing these derivatives using alumina–silica-supported MnO2 as a recyclable catalyst. This method emphasizes environmental sustainability and practicality in chemical synthesis.
Microwave Assisted Synthesis
Microwave-assisted synthesis techniques have been applied to create novel Schiff base compounds of pyrazole nuclei, including derivatives of 5-amino-1-phenyl-1H-pyrazole-4-carbonitrile. A study by Karati et al. (2022) highlighted the efficiency of microwave-assisted methods, which are more environmentally friendly due to the reduction in organic solvents and hazardous residues.
Electronic and Spectral Properties
In the realm of electronics and material sciences, the derivatives of 5-amino-1H-pyrazole-4-carbonitrile have been studied for their interaction with fullerene molecules and enhancement of spectral properties. Research conducted without author attribution in 2022 (Research on Chemical Intermediates) explored the electronic and spectral properties of a fluoropyrazolecarbonitrile derivative, indicating its potential in material sciences, particularly in enhancing Raman activity when adsorbed with fullerene.
Applications in Corrosion Inhibition
Compounds derived from 5-amino-1H-pyrazole-4-carbonitrile have been utilized in corrosion inhibition, particularly for mild steel in acidic environments. A study by Yadav et al. (2016) revealed that pyranopyrazole derivatives, related to 5-amino-1H-pyrazole-4-carbonitrile, significantly inhibited mild steel corrosion, highlighting their potential as effective corrosion inhibitors.
Antiviral Activity
The antiviral potential of 5-amino-1-substituted-1H-pyrazole-4-carbonitrile derivatives has also been investigated. Rashad et al. (2009) conducted a study where some of these derivatives exhibited promising activity against herpes simplex virus type-1 (HSV-1), suggesting their use in antiviral therapies.
Mechanism of Action
Target of Action
Similar compounds, such as imidazo[a]quinoxalines, have been reported to interact with various targets including adenosine and benzodiazepine receptors a1, inhibitors of sk2, pim, ikb kinases as well as pde4, pde9, pde10a phosphodiesterases .
Mode of Action
It’s known that the compound undergoes microwave-promoted ring-closure reactions with various mono/1,2-biselectrophiles . This reaction produces corresponding Pictet–Spengler (PS) products i.e., the imidazo[1,2-a]quinoxaline ring system via 6-endo-trig cyclisation .
Biochemical Pathways
Similar compounds have been reported to affect various biochemical pathways related to their targets, leading to a wide spectrum of biological activity .
Result of Action
Similar compounds have been reported to exhibit a wide spectrum of biological activity, including antiallergenic, antitumor, and anticonvulsant effects .
properties
IUPAC Name |
5-amino-1-(2-aminophenyl)pyrazole-4-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9N5/c11-5-7-6-14-15(10(7)13)9-4-2-1-3-8(9)12/h1-4,6H,12-13H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MEIWOGPEWDAUKA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)N)N2C(=C(C=N2)C#N)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9N5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
87138-51-0 |
Source
|
Record name | 5-amino-1-(2-aminophenyl)-1H-pyrazole-4-carbonitrile | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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